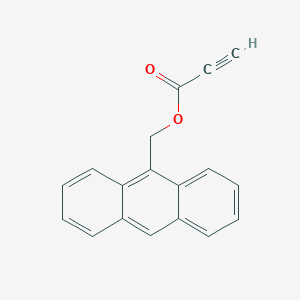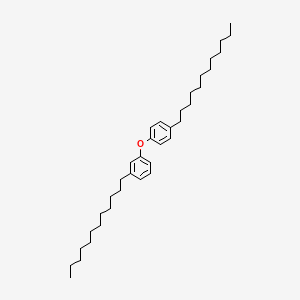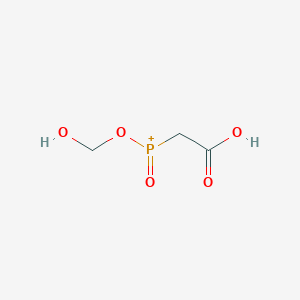
(Carboxymethyl)(hydroxymethoxy)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Carboxymethyl)(hydroxymethoxy)oxophosphanium is a chemical compound with a unique structure that includes carboxymethyl, hydroxymethoxy, and oxophosphanium groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Carboxymethyl)(hydroxymethoxy)oxophosphanium typically involves the reaction of carboxymethyl groups with hydroxymethoxy and oxophosphanium precursors under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(Carboxymethyl)(hydroxymethoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may produce carboxymethyl oxophosphanium derivatives, while reduction could yield hydroxymethoxy oxophosphanium compounds.
Wissenschaftliche Forschungsanwendungen
(Carboxymethyl)(hydroxymethoxy)oxophosphanium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (Carboxymethyl)(hydroxymethoxy)oxophosphanium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in oxidative stress, thereby reducing cellular damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carboxymethyl cellulose: A derivative of cellulose with carboxymethyl groups, used in various applications, including food and pharmaceuticals.
Hydroxymethoxy cellulose: Another cellulose derivative with hydroxymethoxy groups, known for its use in biomedical applications.
Oxophosphanium derivatives: Compounds containing oxophosphanium groups, studied for their potential chemical and biological activities.
Uniqueness
(Carboxymethyl)(hydroxymethoxy)oxophosphanium is unique due to the combination of carboxymethyl, hydroxymethoxy, and oxophosphanium groups in its structure. This unique combination imparts specific chemical and biological properties that are not observed in similar compounds. For example, its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Eigenschaften
CAS-Nummer |
66448-21-3 |
|---|---|
Molekularformel |
C3H6O5P+ |
Molekulargewicht |
153.05 g/mol |
IUPAC-Name |
carboxymethyl-(hydroxymethoxy)-oxophosphanium |
InChI |
InChI=1S/C3H5O5P/c4-2-8-9(7)1-3(5)6/h4H,1-2H2/p+1 |
InChI-Schlüssel |
CYRYWUSVZOGZBP-UHFFFAOYSA-O |
Kanonische SMILES |
C(C(=O)O)[P+](=O)OCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dibromobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14476355.png)
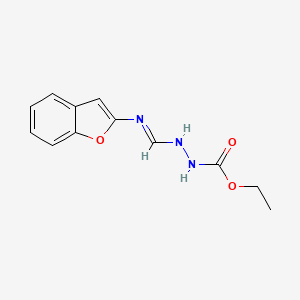

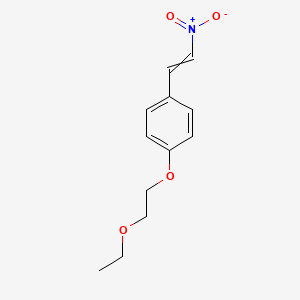
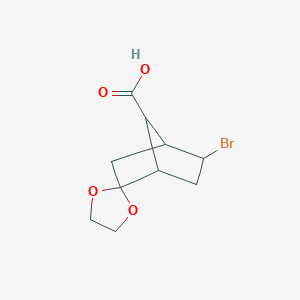
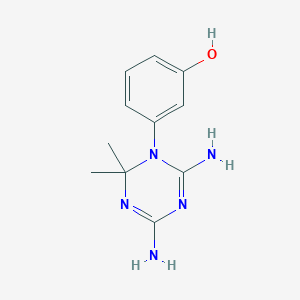
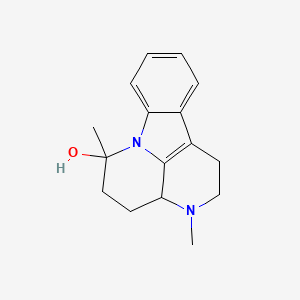
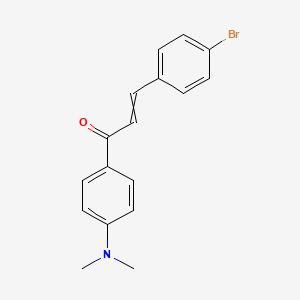
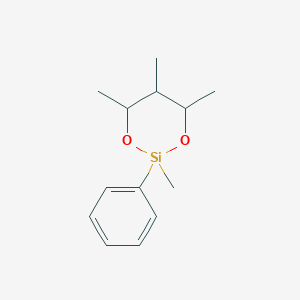
![[(Dimethylsulfamoylamino)sulfanylsulfamoyl-methylamino]methane](/img/structure/B14476421.png)
![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
